molecular formula C29H26N8 B2357817 N-[2-(1H-indol-3-yl)ethyl]-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-amine CAS No. 902946-62-7

N-[2-(1H-indol-3-yl)ethyl]-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-amine

Cat. No. B2357817
CAS RN: 902946-62-7
M. Wt: 486.583
InChI Key: JUNLACRSFFKFAL-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an indole ring, a benzimidazole ring, and a triazoloquinazolin ring. These functional groups suggest that the compound could have interesting biological activities .


Synthesis Analysis

While the exact synthesis of this compound is not available, similar compounds are often synthesized through multi-step reactions involving the formation of the indole and benzimidazole rings, followed by the formation of the triazoloquinazolin ring .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring structures. The indole and benzimidazole rings are aromatic, meaning they are particularly stable and can participate in pi stacking interactions. The triazoloquinazolin ring adds further complexity to the structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The indole and benzimidazole rings, for example, might undergo electrophilic substitution reactions. The triazoloquinazolin ring could potentially participate in a variety of reactions depending on the specific substituents present .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple ring structures could impact its solubility and stability .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. Compounds containing indole rings, for example, are often involved in interactions with proteins or enzymes .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. As with any compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve further exploration of the biological activities of this compound, as well as the development of synthetic methods for its preparation .

properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N8/c1-19-32-25-12-6-7-13-26(25)36(19)17-15-27-34-28-22-9-3-5-11-24(22)33-29(37(28)35-27)30-16-14-20-18-31-23-10-4-2-8-21(20)23/h2-13,18,31H,14-17H2,1H3,(H,30,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUNLACRSFFKFAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CCC3=NN4C(=N3)C5=CC=CC=C5N=C4NCCC6=CNC7=CC=CC=C76
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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